N-(3,4-Dichlorobenzylidene)-P-toluidine
Description
N-(3,4-Dichlorobenzylidene)-P-toluidine is a Schiff base derivative synthesized via the condensation of p-toluidine (C₇H₉N) with 3,4-dichlorobenzaldehyde. This compound belongs to a class of arylidene-aniline derivatives characterized by a planar imine (C=N) linkage, which confers unique electronic and steric properties. Its structure includes two chlorine atoms at the 3- and 4-positions of the benzylidene ring and a para-methyl group on the aniline moiety, influencing its reactivity and applications in materials science and pharmacology .
However, synthetic protocols for analogs suggest yields ranging from 67% to 89% under reflux conditions with glacial acetic acid .
Properties
CAS No. |
63462-35-1 |
|---|---|
Molecular Formula |
C14H11Cl2N |
Molecular Weight |
264.1 g/mol |
IUPAC Name |
1-(3,4-dichlorophenyl)-N-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C14H11Cl2N/c1-10-2-5-12(6-3-10)17-9-11-4-7-13(15)14(16)8-11/h2-9H,1H3 |
InChI Key |
RAGIQWCNHMYINM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-Dichlorobenzylidene)-P-toluidine typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and p-toluidine. The reaction is usually carried out in the presence of an acid catalyst such as acetic acid, under reflux conditions in ethanol. The reaction mixture is heated until the formation of the imine product is complete, as monitored by thin-layer chromatography (TLC). The crude product is then purified by recrystallization from ethanol to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with optimized reaction conditions to maximize yield and minimize production costs. The purification process may involve additional steps such as distillation or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-Dichlorobenzylidene)-P-toluidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorine atoms on the benzylidene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N-(3,4-Dichlorobenzyl)-P-toluidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,4-Dichlorobenzylidene)-P-toluidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorobenzylidene)-P-toluidine involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Dichlorobenzylidene Hydrazinecarbothioamide Derivatives
Compounds with the (E)-2-(3,4-dichlorobenzylidene)hydrazinecarbothioamide backbone (e.g., 3f, 3g) exhibit distinct physicochemical and biological profiles:
Key Observations :
- Methylation at the hydrazine nitrogen (3g vs. 3f) enhances photosynthetic electron transport (PET) inhibition, likely due to increased lipophilicity and membrane penetration .
- The absence of alkyl/aryl substituents (e.g., 3f) reduces bioactivity, highlighting the role of steric and electronic modulation .
Sulfonyl-Bridged Dichlorobenzylidene Derivatives
NE,N'E-4,4'-sulfonylbis(N-(3,4-dichlorobenzylidene)aniline) (Compound 3) demonstrates enhanced thermal stability and structural complexity:
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₁₃Cl₇N₂O₂S |
| Molecular Weight | 661.53 g/mol |
| Melting Point | 201–205°C |
| Yield | 81% |
| Elemental Analysis | C: 44.87% (calc. 44.91%) |
Comparison Insights :
Imidazolidinone and Thioxoimidazolidinone Analogs
Compounds like 5-(3,4-dichlorobenzylidene)-3-(2-fluorophenyl)-2-thioxoimidazolidin-4-one (CAS: 722465-80-7) exhibit modified electronic properties:
| Property | Value |
|---|---|
| Molecular Weight | 367.22 g/mol |
| Purity | 98% |
| Key Feature | Thioxo (C=S) group at position 2 |
Functional Impact :
Pharmacologically Active Analogs
- CB-184 : A morphan-7-one derivative with a 3,4-dichlorobenzylidene group shows sigma-2 receptor agonism, increasing ceramide levels in breast tumor cells (EC₅₀ = 10–100 nM) .
- N-(3,5-Dichlorobenzylidene)4-nitroaniline : Exhibits hyperpolarizability (β = 1.47×10⁻²⁷ esu) due to intramolecular charge transfer from the nitro group .
Structural-Activity Relationships :
- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance NLO properties but may reduce solubility .
- Dichlorobenzylidene moieties in sigma-2 ligands (e.g., CB-184) suggest a pharmacophore role in apoptosis induction .
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